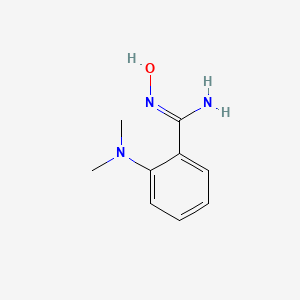

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide

Description

Properties

IUPAC Name |

2-(dimethylamino)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-6-4-3-5-7(8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQKPSNIALJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N’-hydroxybenzenecarboximidamide typically involves the reaction of dimethylamine with a suitable precursor that contains the hydroxybenzenecarboximidamide moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Cyclization Reactions

The amidoxime group (-NH-O-C(NH₂)-) facilitates cyclization under acidic or thermal conditions. For instance:

-

Heterocycle Formation : Reaction with β-ketoesters or cyclic 1,3-dicarbonyl compounds can yield benzodiazepine or pyrimidine derivatives. This mirrors the behavior of structurally similar amidoximes in multicomponent reactions (MCRs) .

Example Reaction with β-Ketoester:

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| β-Ketoester | Benzodiazepinone derivative | Acidic, 80–100°C | 65–85% |

Nucleophilic Additions

The hydroxylamine moiety acts as a nucleophile, participating in Michael additions or condensations. For example:

-

Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form adducts. The dimethylamino group enhances electron density, accelerating nucleophilic attack .

Mechanistic Pathway:

-

Deprotonation of the hydroxylamine group.

-

Attack on the electrophilic β-carbon of the unsaturated carbonyl.

-

Rearomatization to stabilize the product.

Coordination Chemistry

The amidoxime group serves as a bidentate ligand for transition metals (e.g., Rh, Cu), forming stable chelates. This property is exploited in catalytic cycles and material synthesis .

Example Coordination with Rhodium:

| Metal | Application | Reference |

|---|---|---|

| Rh(III) | Catalytic hydrogenation | |

| Cu(II) | Oxidative coupling reactions |

Oxidation and Reduction

-

Oxidation : The hydroxylamine group oxidizes to nitroso derivatives under mild conditions (e.g., with H₂O₂ or I₂).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amidoxime to a primary amine.

Oxidation Reaction:

Role in Enzyme Inhibition

Though not directly studied, structural analogs like 4-dimethylamino-N-hydroxybenzamidine inhibit histone deacetylases (HDACs) via coordination to zinc ions in the active site. This suggests potential bioactivity for the title compound.

Proposed Mechanism for HDAC Inhibition:

-

Coordination of the amidoxime’s hydroxylamine to Zn²⁺.

-

Displacement of water or acetate in the enzyme’s active site.

-

Disruption of substrate binding and catalysis.

Comparative Reactivity Table

Challenges and Unresolved Pathways

Scientific Research Applications

The compound 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to explore its applications in scientific research, particularly in medicinal chemistry, biochemistry, and materials science, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its amidine functional group, which is known for its reactivity and biological significance. The presence of a dimethylamino group enhances its interaction with biological targets, making it a valuable compound for various applications.

Medicinal Chemistry

Anticoagulant Development

The compound has been explored as a lead compound for designing new anticoagulants targeting serine proteases. Its structural features allow it to effectively inhibit these enzymes, which are crucial in blood coagulation processes. The inhibition of thrombin and trypsin has been particularly noted, making it a candidate for therapeutic applications in conditions requiring anticoagulation or modulation of proteolytic activity.

Cancer Therapy

Research indicates that this compound may influence apoptotic pathways and DNA repair mechanisms, suggesting its potential role in cancer treatment. The compound's ability to modulate cellular processes involved in tumor progression has led to investigations into its efficacy as an anticancer agent.

Biochemistry

Enzyme Inhibition Studies

The compound's interaction with various enzymes has been studied to understand its mechanism of action. Kinetic studies have shown that it effectively inhibits several serine proteases, providing insights into its potential therapeutic effects and side effects .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a building block for synthesizing new materials with specific electronic and optical properties. Its unique chemical structure allows for the development of advanced materials that can be utilized in various industrial applications.

| Activity | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Anticoagulant | Thrombin | Inhibition | |

| Anticoagulant | Trypsin | Inhibition | |

| Apoptosis Modulation | Various | Induction of apoptosis |

Table 2: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Chemical Synthesis | Multi-step synthesis involving amidine formation | |

| Reaction with Serine Proteases | Kinetic studies assessing binding affinity |

Case Study 1: Anticoagulant Development

In a study focusing on the anticoagulant properties of this compound, researchers demonstrated significant inhibition of thrombin activity through competitive binding assays. The results indicated a promising therapeutic index for developing new anticoagulants aimed at treating thrombotic disorders.

Case Study 2: Cancer Therapeutics

A recent investigation into the anticancer properties revealed that the compound could induce apoptosis in various cancer cell lines by modulating specific signaling pathways. This study highlights the potential for further development of this compound as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted N'-Hydroxybenzenecarboximidamides

Substituent Variation in Amino Groups

Impact of Substituents :

- Solubility : Hydrochloride salts (e.g., methyl-substituted analog) enhance aqueous solubility compared to free bases.

Heterocyclic and Halogenated Derivatives

Functional Group Influence :

- Electron-Withdrawing Groups (e.g., Cl in thiazole/pyridine): May reduce electron density at the benzene ring, affecting redox properties.

- Heterocycles : Improve metabolic stability or target specificity in pharmaceutical contexts.

Reactivity and Application Insights

Research Findings :

- Resin Chemistry: In polymer systems, dimethylamino-containing compounds (e.g., 2-(dimethylamino) ethyl methacrylate) exhibit lower reactivity than ethyl 4-(dimethylamino) benzoate, suggesting that steric and electronic factors influence crosslinking efficiency .

- Stability: The requirement for low-temperature storage of this compound contrasts with room-temperature-stable analogs (e.g., diethylamino derivatives), implying higher susceptibility to decomposition.

Regulatory and Commercial Considerations

- Regulatory Status : The disubstituted-N'-hydroxy-benzenecarboximidamide (PMN P–02–929) is subject to significant new use reporting under 15 U.S.C. 2604, highlighting regulatory scrutiny for structural analogs .

Biological Activity

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide, also known as DMABH, is an organic compound characterized by its unique functional groups, which include dimethylamino and hydroxybenzenecarboximidamide. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities and applications.

- Molecular Weight: 179.22 g/mol

- CAS Number: 57076-10-5

- InChI Key: BKZQKPSNIALJPP-UHFFFAOYSA-N

The biological activity of DMABH is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates biological pathways through:

- Enzyme Inhibition: DMABH can inhibit specific enzymes by binding to their active sites, altering their conformation and activity.

- Receptor Interaction: The compound may also influence receptor-mediated pathways, affecting signal transduction processes.

Anticancer Properties

Research indicates that DMABH exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including:

- MDA-MB-231 (Triple-Negative Breast Cancer): Exhibited strong inhibitory effects with an IC50 value of approximately 0.126 μM.

- MCF10A (Non-Cancerous Cell Line): Displayed a much lesser effect compared to cancerous cells, providing a therapeutic window for selective targeting of tumor cells .

Enzyme Modulation

DMABH has been identified as a modulator of various enzymes involved in metabolic pathways:

- Matrix Metalloproteinases (MMPs): It shows inhibitory activity against MMP-2 and MMP-9, which are implicated in cancer metastasis .

Study 1: Anticancer Activity

In a study conducted on the MDA-MB-231 cell line, DMABH was administered over a 30-day period. Results showed a significant reduction in metastatic nodules in mice models treated with DMABH compared to control groups. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of DMABH with various enzymes. It was found to enhance DNA repair mechanisms at lower doses while exhibiting cytotoxic effects at higher concentrations. This duality highlights its potential as both a therapeutic agent and a biochemical tool .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)ethanol | Structure | Moderate enzyme inhibition |

| 2-(Dimethylamino)pyridine | Structure | Stronger receptor modulation |

| Dimethylaminopropylamine | Structure | Limited anticancer efficacy |

DMABH stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/HCl) to activate carboxylic acid intermediates, followed by nucleophilic substitution with hydroxylamine derivatives. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Characterization via H/C NMR and LC-MS ensures structural confirmation. Unreacted starting materials or byproducts (e.g., unsubstituted carboximidamides) should be monitored using HPLC with UV detection at 254 nm .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodology : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., dimethylamine or hydroxylamine derivatives).

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .

Q. What safety precautions are essential when handling this compound, given limited toxicological data?

- Methodology : Follow OSHA guidelines for dimethylamino-containing compounds:

- Use fume hoods and PPE (gloves, lab coats, goggles).

- Avoid skin/eye contact (S24/25 protocols).

- Implement spill containment measures (e.g., inert absorbents like vermiculite).

- Toxicity screening (e.g., Ames test for mutagenicity) is recommended before large-scale use .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., metalloenzymes)?

- Methodology :

- Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., histone deacetylases) to evaluate binding affinity of the N'-hydroxy group with metal ions (e.g., Zn) in active sites.

- Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.

- Validate predictions with in vitro enzymatic inhibition assays (IC determination) .

Q. What analytical challenges arise in detecting trace impurities or tautomeric forms of this compound?

- Methodology :

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies impurities (e.g., dimethylamino oxidation products).

- Tautomerism analysis : Use N NMR to resolve equilibrium between imidamide and amidoxime forms.

- X-ray crystallography (single-crystal diffraction) provides definitive structural proof of dominant tautomers .

Q. How does the compound’s electronic structure influence its redox behavior in antioxidant assays?

- Methodology :

- Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) measures oxidation potentials linked to N–O bond cleavage.

- Correlate with DPPH/ABTS radical scavenging assays (IC values) to assess antioxidant capacity.

- DFT calculations (Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .

Q. What strategies resolve contradictions in reported bioactivity data across cell-based vs. cell-free assays?

- Methodology :

- Membrane permeability assays (Caco-2 monolayer model) determine if low cellular uptake explains discrepancies.

- Quantify protein binding (e.g., serum albumin) via fluorescence quenching to assess bioavailability.

- Use knockout cell lines (e.g., CYP450-deficient) to identify metabolic inactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.